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Compound of Interest

Compound Name: GW549390X

Cat. No.: B1239478 Get Quote

In-Depth Technical Guide: GW549390X
For Researchers, Scientists, and Drug Development Professionals

Abstract
GW549390X, chemically identified as N,5-diphenyl-1,3-oxazol-2-amine, is a small molecule

that has been characterized as a dual inhibitor of Firefly Luciferase (FLuc) and Vascular

Endothelial Growth Factor Receptor 2 (VEGFR2). Its activity against these two distinct targets

suggests its potential utility as a tool compound in high-throughput screening and as a lead for

the development of novel therapeutics targeting angiogenesis. This guide provides a summary

of the available technical information for GW549390X, including its chemical structure,

properties, and mechanism of action. While specific experimental protocols for this compound

are not publicly available, this document outlines generalized methodologies for the relevant

assays and describes the pertinent signaling pathways.

Chemical Structure and Properties
Detailed physicochemical and pharmacokinetic data for GW549390X are not readily available

in the public domain. The following table summarizes the known chemical properties.
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Property Value

Chemical Name N,5-diphenyl-1,3-oxazol-2-amine

Molecular Formula C₁₅H₁₂N₂O

Molecular Weight 236.27 g/mol

SMILES
C1(=CC=CC=C1)C2=CN=C(O2)NC3=CC=CC=

C3

Purity >98%

Storage
Store at -20°C as a powder. In DMSO, stable for

2 weeks at 4°C or 6 months at -80°C.[1]

Note: Solubility, stability, and pharmacokinetic (ADME) data are not currently available in public

literature.

Mechanism of Action
GW549390X exhibits a dual inhibitory mechanism, targeting both a reporter enzyme and a key

signaling receptor kinase.

Inhibition of Firefly Luciferase (FLuc)
GW549390X is a potent inhibitor of Firefly Luciferase, a commonly used reporter in high-

throughput screening assays. It acts as an ATP-competitive inhibitor, meaning it binds to the

ATP-binding pocket of the FLuc enzyme, thereby preventing the binding of ATP and

subsequent light-producing reaction. This property is crucial to consider when utilizing FLuc-

based reporter assays for screening other biological targets, as GW549390X could act as a

false positive.

Inhibition of VEGFR2
GW549390X also functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2

(VEGFR2), a key mediator of angiogenesis. By inhibiting VEGFR2, GW549390X can block the

downstream signaling pathways that lead to endothelial cell proliferation, migration, and

survival, all critical processes in the formation of new blood vessels.
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Quantitative Data
The following table summarizes the known inhibitory concentrations (IC50) of GW549390X
against its targets.

Target IC50

Firefly Luciferase (FLuc) 0.26 µM[1]

VEGFR2 1.2 µM[1]

Signaling Pathway
VEGFR2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 induces receptor

dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This

activation triggers multiple downstream signaling cascades that are crucial for angiogenesis.

GW549390X, by inhibiting VEGFR2, blocks the initiation of these pathways.
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Caption: VEGFR2 signaling pathway and point of inhibition by GW549390X.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1239478?utm_src=pdf-body-img
https://www.benchchem.com/product/b1239478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
While the specific experimental protocols used for the characterization of GW549390X are not

publicly available, the following sections describe generalized methodologies for assessing its

inhibitory activity.

Firefly Luciferase Inhibition Assay (Generalized
Protocol)
This protocol outlines a typical in vitro assay to determine the IC50 of a compound against

Firefly Luciferase.

Start

Prepare Reagents:
- FLuc Enzyme Solution

- Luciferin Substrate
- ATP Solution
- Assay Buffer Add to 384-well Plate:

1. FLuc Enzyme
2. GW549390X dilutions

3. Incubate

Prepare Serial Dilutions
of GW549390X

Initiate Reaction:
Add Luciferin/ATP mixture

Measure Luminescence
(Luminometer)

Data Analysis:
- Normalize to controls

- Plot dose-response curve
- Calculate IC50

End

Click to download full resolution via product page

Caption: Generalized workflow for a Firefly Luciferase inhibition assay.

Methodology:

Reagent Preparation:

Reconstitute recombinant Firefly Luciferase enzyme in a suitable assay buffer (e.g., Tris-

HCl with MgCl₂ and DTT).

Prepare a stock solution of D-Luciferin and ATP in assay buffer.

Compound Preparation:

Prepare a stock solution of GW549390X in 100% DMSO.
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Perform serial dilutions of the stock solution to create a range of concentrations for testing.

Assay Procedure:

In a 384-well microplate, add a fixed amount of FLuc enzyme to each well.

Add the serially diluted GW549390X or vehicle control (DMSO) to the respective wells.

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow

for compound-enzyme interaction.

Initiate the luminescent reaction by adding a solution containing D-Luciferin and ATP to all

wells.

Data Acquisition and Analysis:

Immediately measure the luminescence signal using a plate-reading luminometer.

Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

Plot the normalized luminescence against the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.

VEGFR2 Kinase Inhibition Assay (Generalized Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a

compound against the VEGFR2 kinase domain.

Start

Prepare Reagents:
- Recombinant VEGFR2 Kinase

- Kinase Buffer
- Peptide Substrate

- ATP Solution Add to 384-well Plate:
1. VEGFR2 Kinase

2. GW549390X dilutions
3. Peptide Substrate

4. Incubate

Prepare Serial Dilutions
of GW549390X

Initiate Kinase Reaction:
Add ATP

Stop Reaction
(e.g., add EDTA)

Detect Phosphorylation
(e.g., ADP-Glo, HTRF)

Data Analysis:
- Normalize to controls

- Plot dose-response curve
- Calculate IC50

End
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Caption: Generalized workflow for a VEGFR2 kinase inhibition assay.

Methodology:

Reagent Preparation:

Obtain recombinant human VEGFR2 kinase domain.

Prepare a kinase assay buffer (e.g., HEPES buffer containing MgCl₂, MnCl₂, and DTT).

Prepare a stock solution of a suitable peptide substrate for VEGFR2 (e.g., a poly-Glu,Tyr

peptide).

Prepare a stock solution of ATP.

Compound Preparation:

Prepare a stock solution of GW549390X in 100% DMSO.

Perform serial dilutions to obtain a range of test concentrations.

Assay Procedure:

To the wells of a microplate, add the VEGFR2 enzyme, the peptide substrate, and the

serially diluted GW549390X or vehicle control.

Incubate at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a specific concentration of ATP.

Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).

Stop the reaction by adding a solution containing EDTA.

Detection and Data Analysis:
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Quantify the amount of phosphorylated substrate or the amount of ADP produced. This

can be achieved using various detection technologies, such as ADP-Glo™ (Promega) or

HTRF® (Cisbio).

Normalize the signal to positive (no inhibitor) and negative (no enzyme) controls.

Plot the normalized signal against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a suitable dose-response model.

Conclusion
GW549390X is a valuable chemical probe for studying the roles of Firefly Luciferase and

VEGFR2. Its dual activity necessitates careful consideration in the design and interpretation of

high-throughput screening campaigns, particularly those employing luciferase-based reporters.

While the publicly available data on GW549390X is limited, this guide provides a foundational

understanding of its chemical nature, mechanism of action, and methods for its study. Further

research is warranted to fully elucidate its physicochemical properties, pharmacokinetic profile,

and full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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